4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide
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Overview
Description
4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chloro group, a cyclohexyl group, and a phenoxypropanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoyl chloride, which is then reacted with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide. This intermediate is further reacted with 2-phenoxypropanoic acid chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-cyclohexylbenzamide: Lacks the phenoxypropanoylamino group, making it less complex.
4-chloro-N-cyclohexyl-3-[(3-cyclopentylpropanoyl)amino]benzamide: Similar structure but with a different substituent on the benzamide core.
Uniqueness
4-chloro-N-cyclohexyl-3-[(2-phenoxypropanoyl)amino]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25ClN2O3 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-N-cyclohexyl-3-(2-phenoxypropanoylamino)benzamide |
InChI |
InChI=1S/C22H25ClN2O3/c1-15(28-18-10-6-3-7-11-18)21(26)25-20-14-16(12-13-19(20)23)22(27)24-17-8-4-2-5-9-17/h3,6-7,10-15,17H,2,4-5,8-9H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
BDEKDDRDEVBRRU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Cl)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)NC2CCCCC2)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
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